molecular formula C14H16N4O2 B1384423 2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol CAS No. 1000340-04-4

2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol

Cat. No. B1384423
M. Wt: 272.3 g/mol
InChI Key: WPTDDYVLBZSDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2-aminopyrimidin-4-ylphenol . Pyrimidines are one of the most important biological families of nitrogen-containing molecules .


Synthesis Analysis

The synthesis of related compounds often involves reactions with amidines . For example, one synthesis method involves the treatment of 2-[(hydroxyalkyl)amino]pyrimidin-4(3H)-ones with a Mitsunobu reagent .


Molecular Structure Analysis

The molecular structure of related compounds often involves a pyrimidine ring, which is a heterocyclic aromatic compound .


Chemical Reactions Analysis

The chemical reactions involving related compounds often involve the formation of new bonds and the breaking of old ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds depend on their specific structures. For example, the compound 2-(2-Aminopyrimidin-4-yl)phenol has a molecular weight of 187.20 .

Scientific Research Applications

Protein Kinase Inhibition

This compound has been synthesized and evaluated for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, which can affect their activity, localization, and interaction with other proteins. Inhibitors of protein kinases have significant therapeutic potential, particularly in the treatment of cancer, as they can interfere with the signaling pathways that drive cell proliferation and survival.

Molecular Shape Studies

The planar structure of related compounds, such as pyrido[3,4-g]quinazoline, which is structurally similar to 2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol , has been studied for its molecular shape . Understanding the three-dimensional shape of molecules is crucial for drug design, as it affects how molecules interact with biological targets.

Grignard Reagent Synthesis

The compound has been used in the synthesis of Grignard reagents . Grignard reagents are a class of organometallic compounds that are widely used in organic synthesis to form carbon-carbon bonds, making them valuable tools for constructing complex organic molecules.

Design of Heteroaromatic Compounds

It serves as a building block in the design and synthesis of new heteroaromatic compounds with potential protein kinase inhibitory potencies . Heteroaromatic compounds are a class of organic compounds that contain at least one heteroatom within a ring structure and exhibit aromaticity. They are important in medicinal chemistry due to their diverse biological activities.

Cell Cycle Analysis

Derivatives of 2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol have been analyzed for their effects on the cell cycle . The cell cycle is a series of events that take place in a cell leading to its division and replication. Compounds that can arrest the cell cycle have potential as anticancer agents, as they can halt the proliferation of cancer cells.

DNA Intercalation Studies

Due to the planar nature of related compounds, there is interest in studying the potential for DNA intercalation . DNA intercalators are molecules that can insert between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cell death, which is why intercalators can be used as anticancer and antibacterial agents.

Nanomolar Cdc-like Kinase 1 (CLK1) Inhibition

The compound has been identified as a nanomolar inhibitor of Cdc-like kinase 1 (CLK1) . CLK1 is involved in the regulation of alternative splicing and is a target for therapeutic intervention in diseases where splicing alterations are implicated.

Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A) Inhibition

It has also been reported as an inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . DYRK1A is implicated in several biological processes, including neurodevelopment, and its inhibition is being explored for therapeutic potential in Down syndrome and related neurological disorders.

properties

IUPAC Name

2-(2-aminopyrimidin-4-yl)-5-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-14-16-4-3-12(17-14)11-2-1-10(9-13(11)19)18-5-7-20-8-6-18/h1-4,9,19H,5-8H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTDDYVLBZSDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C3=NC(=NC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235373
Record name 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol

CAS RN

1000340-04-4
Record name 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol
Reactant of Route 2
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol
Reactant of Route 3
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol
Reactant of Route 4
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol
Reactant of Route 5
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol
Reactant of Route 6
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.